molecular formula C13H16BrF2N5O B10957470 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B10957470
M. Wt: 376.20 g/mol
InChI Key: SOBBAYXKXVEKRE-UHFFFAOYSA-N
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Description

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is a complex organic compound that features a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide typically involves multiple steps. The starting materials often include 4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazole and 1,3,5-trimethyl-1H-pyrazole-4-ylamine. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide stands out due to its unique combination of substituents on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H16BrF2N5O

Molecular Weight

376.20 g/mol

IUPAC Name

2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

InChI

InChI=1S/C13H16BrF2N5O/c1-6-11(8(3)20(4)18-6)17-9(22)5-21-7(2)10(14)12(19-21)13(15)16/h13H,5H2,1-4H3,(H,17,22)

InChI Key

SOBBAYXKXVEKRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)CN2C(=C(C(=N2)C(F)F)Br)C

Origin of Product

United States

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